An In-depth Technical Guide on the Physicochemical Characterization of 1-(Bromo(phenyl)methyl)-4-iodobenzene
An In-depth Technical Guide on the Physicochemical Characterization of 1-(Bromo(phenyl)methyl)-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of a Novel Compound
In the realm of synthetic chemistry and drug development, researchers frequently encounter novel molecular entities whose physical and chemical properties are not yet documented. 1-(Bromo(phenyl)methyl)-4-iodobenzene presents as one such compound, with a notable absence of established data in the public domain. This guide, therefore, is structured not as a mere repository of known values, but as a comprehensive roadmap for the empirical determination and theoretical estimation of its key physical properties and solubility profile. As a Senior Application Scientist, the emphasis of this document is on the causality behind experimental choices and the establishment of self-validating protocols, ensuring scientific rigor in the characterization of this potentially valuable synthetic intermediate.
The unique structure of 1-(Bromo(phenyl)methyl)-4-iodobenzene, featuring a diarylmethyl bromide scaffold with differential halogenation, suggests its utility in sequential cross-coupling reactions, a cornerstone of modern medicinal chemistry. Understanding its physical properties is paramount for its effective handling, purification, and deployment in synthetic campaigns.
Section 1: Theoretical Estimation of Physical Properties
In the absence of empirical data, we can infer the likely physical state and properties of 1-(Bromo(phenyl)methyl)-4-iodobenzene by examining structurally analogous compounds. The molecule's high molecular weight (predicted to be 408.02 g/mol ) and the presence of heavy atoms (bromine and iodine) strongly suggest that it is a solid at room temperature. Its symmetrical nature, albeit less so than simpler diaryl compounds, would contribute to efficient crystal lattice packing, likely resulting in a relatively high melting point.
The presence of two aromatic rings will dominate the electronic and steric properties. The carbon-bromine bond at the benzylic position is known to be highly reactive, a characteristic of alpha-bromo compounds that makes them valuable alkylating agents but also suggests a propensity for decomposition at elevated temperatures.[1]
Section 2: Quantitative Data Summary (Predicted and Experimental Targets)
The following table provides a framework for summarizing the physical properties of 1-(Bromo(phenyl)methyl)-4-iodobenzene. The "Predicted Value" column offers a reasoned estimation based on related structures, while the "Experimental Value" column is intended to be populated upon empirical determination using the protocols outlined in this guide.
| Physical Property | Predicted Value/State | Experimental Value | Rationale for Prediction |
| Molecular Formula | C₁₃H₁₀BrI | - | Based on the chemical name. |
| Molecular Weight | 408.02 g/mol | - | Calculated from the molecular formula. |
| Physical State | Crystalline Solid | To be determined | High molecular weight and the presence of two aromatic rings suggest a solid state at standard temperature and pressure. |
| Melting Point (°C) | > 100 °C | To be determined | Structurally similar, though less halogenated, compounds like diphenylmethyl bromide have melting points in the range of 40-45 °C. The addition of a heavy iodine atom and the potential for more ordered crystal packing would significantly increase the melting point. For comparison, 1-bromo-4-iodobenzene has a melting point of 91 °C.[2] The larger, more complex structure of the target molecule would likely elevate this further. |
| Boiling Point (°C) | > 300 °C (decomposes) | To be determined | Due to its high molecular weight, the boiling point at atmospheric pressure is expected to be very high and likely accompanied by decomposition. Therefore, determination under reduced pressure is necessary. For reference, 3-bromo-4-iodotoluene has a boiling point of 266-268 °C at 760 mmHg.[3] The target molecule is significantly larger and would be expected to have a higher boiling point. |
| Solubility Profile | |||
| Water | Insoluble | To be determined | The large, non-polar diarylmethyl structure will render the molecule hydrophobic and insoluble in water. |
| Non-polar organic solvents | Soluble | To be determined | Expected to be soluble in solvents like toluene, diethyl ether, and dichloromethane due to the "like dissolves like" principle, arising from the aromatic rings. |
| Polar aprotic solvents | Soluble | To be determined | Likely soluble in solvents such as acetone, ethyl acetate, and tetrahydrofuran (THF), which can solvate the large organic structure. |
| Polar protic solvents | Sparingly soluble | To be determined | May show limited solubility in alcohols like ethanol and methanol, but the large non-polar component will likely restrict high solubility. |
Section 3: Experimental Protocols for Physicochemical Characterization
The following protocols are designed to provide a robust and reproducible means of determining the key physical properties of 1-(Bromo(phenyl)methyl)-4-iodobenzene.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities will lead to a depressed and broader melting range.[4][5]
Methodology: Capillary Method using a Mel-Temp Apparatus
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Sample Preparation: A small amount of the crystalline 1-(Bromo(phenyl)methyl)-4-iodobenzene is finely powdered. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid to a height of 2-3 mm.[6]
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Apparatus Setup: The packed capillary tube is placed in the heating block of a Mel-Temp apparatus.
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Rapid Preliminary Measurement: The heating rate is initially set to a rapid increase (5-10°C per minute) to obtain an approximate melting point.[6]
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Accurate Measurement: The apparatus is allowed to cool to at least 20°C below the approximate melting point. A fresh sample is used, and the heating rate is slowed to 1-2°C per minute as the expected melting point is approached.[4][6]
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Data Recording: The temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination under Reduced Pressure
Given the anticipated thermal lability of the benzylic bromide, determining the boiling point at atmospheric pressure is ill-advised. The micro-boiling point method under reduced pressure is the preferred approach.
Methodology: Micro-Boiling Point with a Thiele Tube
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Apparatus Setup: A small amount of the liquid sample (if the compound's melting point is below ambient temperature, or if melted) is placed in a small test tube. A capillary tube, sealed at one end, is placed inverted into the test tube. The test tube is attached to a thermometer.[7]
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Heating: The assembly is heated in a Thiele tube containing a high-boiling point oil.
-
Observation: As the sample is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube. The temperature at which a continuous and rapid stream of bubbles is observed is noted.[7][8]
-
Cooling and Data Recording: The heating is discontinued, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.
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Pressure Correction: The observed boiling point is recorded along with the pressure of the vacuum system. This can be corrected to a standard pressure using a pressure nomograph.
Caption: Micro-Boiling Point Determination Workflow.
Solubility Profile Determination
A systematic approach to solubility testing can provide significant insights into the polarity and functional groups present in a molecule.
Methodology: Systematic Solubility Testing
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Sample Preparation: Approximately 20-30 mg of 1-(Bromo(phenyl)methyl)-4-iodobenzene is placed into a series of small test tubes.
-
Solvent Addition: To each test tube, 1 mL of a different solvent is added incrementally with agitation.[9] The solvents should span a range of polarities, including water, diethyl ether, toluene, ethanol, acetone, and ethyl acetate.
-
Observation: The solubility is observed and categorized as "soluble" (no solid particles visible), "sparingly soluble" (some solid remains but a significant portion dissolves), or "insoluble".[10]
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Acid/Base Solubility: If the compound is insoluble in water, its solubility in 5% aqueous HCl and 5% aqueous NaOH should be tested to identify any potential acidic or basic impurities or unexpected reactivity.[11][12]
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- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
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- 6. community.wvu.edu [community.wvu.edu]
- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
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